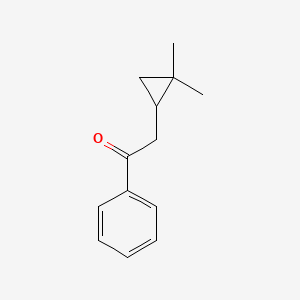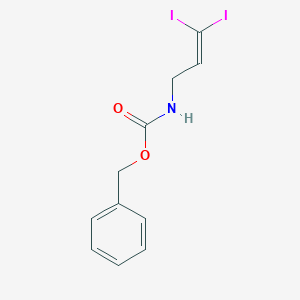![molecular formula C32H26 B14226958 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene CAS No. 581094-65-7](/img/structure/B14226958.png)
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene is an organic compound with the molecular formula C32H26. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two 2-methylphenyl groups attached to the 9 and 10 positions of the anthracene core via ethenyl linkages. This compound is known for its unique photophysical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product. For instance, the Suzuki coupling reaction may involve the use of palladium catalysts, base, and solvents like toluene or ethanol under inert atmosphere conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl linkages to ethyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the anthracene core or the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene has several scientific research applications:
Chemistry: It is used as a fluorescent probe due to its strong blue emission and high quantum yield.
Biology: Its photophysical properties make it useful in studying biological systems through fluorescence microscopy.
Mécanisme D'action
The mechanism by which 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include interactions with specific biomolecules or materials that can quench or enhance its fluorescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene exhibits unique photophysical properties, such as a larger Stokes shift and higher thermal stability . These characteristics make it particularly valuable in applications requiring robust and efficient fluorescent materials.
Propriétés
Numéro CAS |
581094-65-7 |
|---|---|
Formule moléculaire |
C32H26 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
9,10-bis[2-(2-methylphenyl)ethenyl]anthracene |
InChI |
InChI=1S/C32H26/c1-23-11-3-5-13-25(23)19-21-31-27-15-7-9-17-29(27)32(30-18-10-8-16-28(30)31)22-20-26-14-6-4-12-24(26)2/h3-22H,1-2H3 |
Clé InChI |
UDSGSAQXBSSPAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)
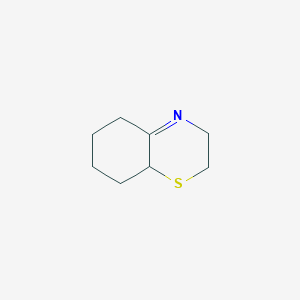
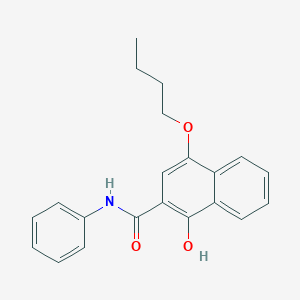
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
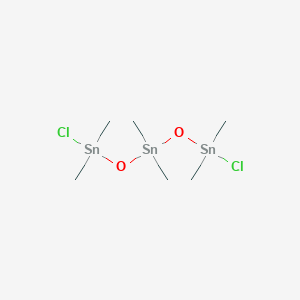
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)
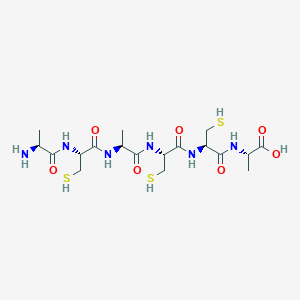
![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
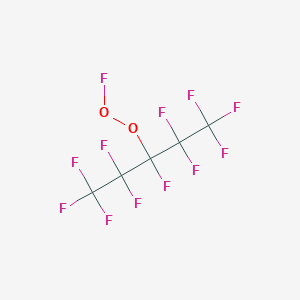
![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
